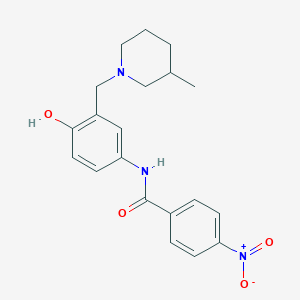
2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- is a heterocyclic compound that is commonly used in scientific research. This compound has a unique structure that allows it to interact with a variety of biological systems, making it a valuable tool for studying biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- is not fully understood, but it is believed to interact with biological systems through the formation of coordination complexes with metal ions. These complexes can then interact with enzymes and other proteins, altering their activity and leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- are highly dependent on the specific systems being studied. However, some common effects include changes in enzyme activity, alterations in cellular signaling pathways, and modulation of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- in lab experiments is its ability to form stable coordination complexes with a variety of metal ions. This makes it a valuable tool for studying the properties of these complexes and their interactions with biological systems. However, one limitation is that the compound can be difficult to work with due to its low solubility in many solvents.
Direcciones Futuras
There are numerous future directions for research involving 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro-. One area of interest is the development of new materials and catalysts based on its coordination chemistry properties. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of disease.
Métodos De Síntesis
The synthesis of 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- can be achieved through several methods. One common method involves the reduction of 2,3'-Bipyridine using hydrogen gas and a palladium catalyst. This method typically yields high purity products and is relatively easy to perform.
Aplicaciones Científicas De Investigación
2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- has numerous applications in scientific research. One of its primary uses is as a ligand in coordination chemistry studies. This compound can form stable complexes with a variety of metal ions, making it useful in the synthesis of new materials and catalysts.
Propiedades
Número CAS |
18017-50-0 |
|---|---|
Fórmula molecular |
C10H12N4O4S |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
(5E)-5-piperidin-2-ylidene-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H16N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h8,12H,1-7H2/b10-9+ |
Clave InChI |
LLIBMCDDSXSYAK-MDZDMXLPSA-N |
SMILES isomérico |
C1CCN/C(=C/2\CCCN=C2)/C1 |
SMILES |
C1CCNC(=C2CCCN=C2)C1 |
SMILES canónico |
C1CCNC(=C2CCCN=C2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)

![N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)






![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)



